N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

This compound is a unique tool for lipophilicity-enriched screening subsets targeting GPCRs, ion channels, and nuclear receptors. Its neutral fluorophenyl-2-methoxyethyl side chain eliminates pH-dependent ionization artifacts. Deploy as a structurally matched negative control for Wnt/β-catenin agonist screens, orthogonal to the SKL2001 scaffold. Essential for QSAR/QSPR model building across the fluorophenyl-isoxazole series.

Molecular Formula C17H15FN2O4
Molecular Weight 330.315
CAS No. 1797024-02-2
Cat. No. B2636123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
CAS1797024-02-2
Molecular FormulaC17H15FN2O4
Molecular Weight330.315
Structural Identifiers
SMILESCOC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN2O4/c1-22-16(11-4-2-5-12(18)8-11)10-19-17(21)13-9-15(24-20-13)14-6-3-7-23-14/h2-9,16H,10H2,1H3,(H,19,21)
InChIKeyULHNQGNFSDQVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (CAS 1797024-02-2): Chemical Class, Structural Identity, and Procurement Relevance


N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (CAS 1797024-02-2) is a fully synthetic small molecule belonging to the 5-(furan-2-yl)isoxazole-3-carboxamide chemotype [1]. The compound is defined by a 1,2-oxazole (isoxazole) core substituted at position 5 with a furan-2-yl ring and at position 3 with a carboxamide side chain bearing a chiral 2-methoxy-2-(3-fluorophenyl)ethyl moiety [1]. Its molecular formula is C₁₇H₁₅FN₂O₄, with a molecular weight of 330.31 g·mol⁻¹ and a computed XLogP3 of 2.2 [1]. The compound is catalogued as a screening library member (AKOS024567926; F6451-1153) and is supplied as a research-grade chemical [1].

Why 5-(Furan-2-yl)isoxazole-3-carboxamide Analogs Cannot Be Interchanged with N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide


The 5-(furan-2-yl)isoxazole-3-carboxamide scaffold generates sharply divergent biological and physicochemical profiles depending on the identity of the amide side chain. The two best-characterized analogs—SKL2001 (imidazolylpropyl side chain) and Wnt/β-catenin agonist 2 (pyrazolylethyl side chain)—function as agonists of the Wnt/β-catenin pathway by disrupting the Axin/β-catenin protein–protein interaction [1]. This mechanism is essentially absent or unvalidated for the 3-fluorophenyl-2-methoxyethyl variant described here, which has no reported biological target. Moreover, the replacement of the basic nitrogen-containing heterocycle with a neutral, lipophilic 3-fluorophenyl-2-methoxyethyl group produces a systematic shift in key physicochemical descriptors (XLogP3, hydrogen-bond acceptor count, topological polar surface area) that alters solubility, permeability, and non-specific binding behavior [2]. Substituting this compound with SKL2001 or Wnt agonist 2 in a screening workflow would therefore substitute an uncharacterized chemotype for a mechanistically defined one, or vice versa, compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (CAS 1797024-02-2)


XLogP3 Lipophilicity Shift Relative to Imidazolyl and Pyrazolyl Side-Chain Analogs

The target compound exhibits substantially higher computed lipophilicity (XLogP3 = 2.2) compared to the two most frequently used 5-(furan-2-yl)isoxazole-3-carboxamide congeners: SKL2001 (XLogP3 = 0.8) and Wnt/β-catenin agonist 2 (XLogP3 = 0.7) [1]. This ~1.4–1.5 log unit difference corresponds to an approximately 28–32-fold theoretical increase in octanol–water partition coefficient, predicting markedly different membrane permeability, aqueous solubility, and plasma protein binding behavior.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Count Differentiates Side-Chain Pharmacophore Capacity

The target compound possesses six hydrogen-bond acceptor (HBA) sites versus five for both SKL2001 and Wnt/β-catenin agonist 2 [1]. The additional HBA arises from the methoxy oxygen in the 2-methoxyethyl linker—a feature absent in the imidazolylpropyl and pyrazolylethyl side chains—and provides a distinct hydrogen-bond anchoring point for target engagement.

Hydrogen bonding Pharmacophore design Structure–activity relationships

Absence of Basic Nitrogen in the Side Chain Alters Ionization State at Physiological pH

SKL2001 contains an imidazole ring (pKa ~6.9 for the conjugate acid) and Wnt/β-catenin agonist 2 contains a pyrazole ring, both of which are partially protonated at pH 7.4 [1]. The target compound replaces these basic heterocycles with a neutral 3-fluorophenyl-2-methoxyethyl moiety that remains uncharged across the physiological pH range. The structural distinction changes the compound's predominant ionization species under standard assay conditions.

Ionization state pH-dependent partitioning CNS drug design

Molecular Weight and Rotatable Bond Parity with SKL2001, with Increased Lipophilic Bulk

The target compound (MW = 330.31 Da) is 44 Da heavier than SKL2001 (286.29 Da) and 58 Da heavier than Wnt/β-catenin agonist 2 (272.26 Da), yet maintains an identical rotatable bond count (6) to SKL2001 [1]. The extra mass is concentrated in the 3-fluorophenyl ring, which adds lipophilic bulk without increasing conformational flexibility. This combination preserves ligand efficiency potential while offering a distinct shape and electrostatic surface for target recognition.

Molecular weight Rotatable bonds Lead-likeness

Recommended Research and Industrial Application Scenarios for N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (CAS 1797024-02-2)


Focused Chemical Library Design for Membrane-Protein and Intracellular Target Screening

With an XLogP3 of 2.2—substantially higher than the polar Wnt-pathway tool compounds SKL2001 (0.8) and Wnt/β-catenin agonist 2 (0.7)—this compound is best deployed as a component of lipophilicity-enriched screening subsets targeting intracellular or membrane-embedded protein classes (GPCRs, ion channels, nuclear receptors, enzymes with hydrophobic active sites) [1]. Its neutral side chain eliminates pH-dependent ionization artifacts, simplifying hit triage in cellular assays [1].

Scaffold-Hopping and Side-Chain SAR Exploration Around the 5-(Furan-2-yl)isoxazole-3-carboxamide Core

The compound serves as a unique structural probe for side-chain structure–activity relationship (SAR) studies. It adds the 3-fluorophenyl-2-methoxyethyl motif to the SAR matrix of the 5-(furan-2-yl)isoxazole-3-carboxamide chemotype, complementing the imidazolylpropyl (SKL2001) and pyrazolylethyl (Wnt agonist 2) side chains currently dominating this scaffold [1][2]. Its six hydrogen-bond acceptors (vs. five for comparators) and distinct electrostatic surface provide an orthogonal vector for lead optimization [1].

Negative Control or Orthogonal Chemotype for Wnt/β-Catenin Pathway Studies

Given that its closest structural relatives (SKL2001 and Wnt/β-catenin agonist 2) are established Wnt/β-catenin pathway agonists, this compound—lacking the basic heterocycle required for Axin/β-catenin disruption—may serve as a structurally matched negative control or orthogonal chemotype in mechanistic studies, provided experimental validation confirms inactivity in Wnt-responsive reporter assays (e.g., TOPFlash luciferase) [2][3].

Physicochemical Reference Standard for Fluorophenyl-Isoxazole Profiling

The combination of a 3-fluorophenyl group (contributing lipophilicity and metabolic stability), a methoxyethyl linker (contributing hydrogen-bond acceptor capacity), and a furan-oxazole bicyclic core (contributing π-stacking and shape complementarity) makes this compound a useful reference standard for developing in silico QSAR/QSPR models or experimental profiling cascades (logD₇.₄, kinetic solubility, PAMPA permeability, microsomal stability) aimed at the broader fluorophenyl-isoxazole-carboxamide chemical series [1][4].

Quote Request

Request a Quote for N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.